Optimized Lipophilicity Window: ACD/LogP 0.77 Balances CNS Permeability and Aqueous Solubility
The target compound exhibits an ACD/LogP of 0.77, positioning it within the optimal CNS drug-like range (LogP 0.5–3.0) . In direct comparison, the N2-propyl analog N-(2-propyl-2H-tetrazol-5-yl)pentanamide has a higher ACD/LogP of 1.30, reflecting a +0.53 log unit increase in lipophilicity . Conversely, the butanamide analog N-(2-ethyl-2H-tetrazol-5-yl)butanamide shows a lower ACD/LogP of 0.24, a −0.53 log unit decrease . The benzamide analog N-(2-ethyl-2H-tetrazol-5-yl)benzamide has an ACD/LogP of 0.93, a +0.16 log unit increase . These differences, spanning over a full log unit across the analog series, directly influence predicted blood-brain barrier penetration (via LogBB models) and aqueous solubility, with the target compound's LogD (pH 7.4) of 0.94 affording superior passive permeability predictions compared to the butanamide analog (LogD 0.22) while maintaining better solubility than the propyl analog.
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 0.77; LogD (pH 7.4) = 0.94 |
| Comparator Or Baseline | N-(2-propyl-2H-tetrazol-5-yl)pentanamide: LogP 1.30; N-(2-ethyl-2H-tetrazol-5-yl)butanamide: LogP 0.24; N-(2-ethyl-2H-tetrazol-5-yl)benzamide: LogP 0.93 |
| Quantified Difference | ΔLogP vs propyl analog: −0.53; vs butanamide analog: +0.53; vs benzamide analog: −0.16 |
| Conditions | ACD/Labs Percepta Platform v14.00 predicted values; all compounds evaluated under identical computational parameters |
Why This Matters
A LogP difference of 0.5 log units corresponds to an approximately threefold change in octanol-water partition coefficient, directly impacting CNS penetration potential and aqueous solubility in formulation development.
